(4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It is an intermediate in the preparation of fluoro-cinnamic acid derivatives . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves the reaction of 4-fluorobenzaldehyde with 2-methyl-4H-oxazol-5-one under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .
the general approach involves similar synthetic routes with optimization for larger-scale production .
Chemical Reactions Analysis
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, resulting in its anticancer properties . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone can be compared with other similar compounds, such as:
- 4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone
- 4-[(4-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone
- 4-[(4-Methylphenyl)methylene]-2-methyl-5(4H)-oxazolone
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical and biological properties . For instance, the fluorine atom in 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone may enhance its biological activity compared to its chloro or bromo counterparts .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6+ |
InChI Key |
CJDRPIOMZCOCEB-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)F)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1 |
Origin of Product |
United States |
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